molecular formula C20H20N4OS B2753966 [6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide CAS No. 303147-61-7

[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide

Cat. No.: B2753966
CAS No.: 303147-61-7
M. Wt: 364.47
InChI Key: VOOJQHPJRVGTLF-UHFFFAOYSA-N
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Description

[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide is a complex organic compound that features a morpholine ring, a pyridine ring, and a pyrimidine ring, all connected through a sulfide linkage to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide typically involves multi-step organic reactions One common approach is to start with the preparation of the morpholine and pyridine intermediates, followed by their coupling with a pyrimidine derivativeReaction conditions often include the use of organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of [6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide is unique due to its combination of morpholine, pyridine, and pyrimidine rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

4-[6-(phenylsulfanylmethyl)-2-pyridin-4-ylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-2-4-18(5-3-1)26-15-17-14-19(24-10-12-25-13-11-24)23-20(22-17)16-6-8-21-9-7-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOJQHPJRVGTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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